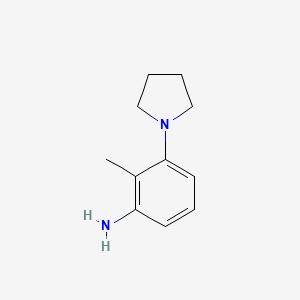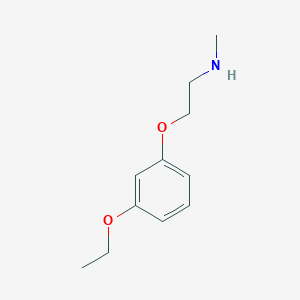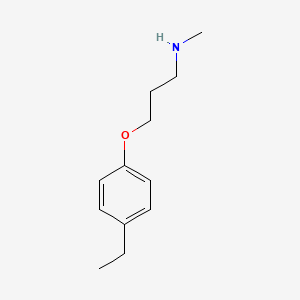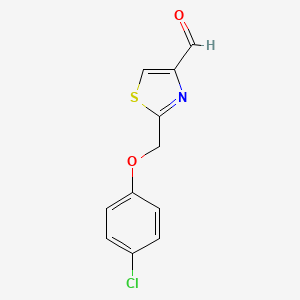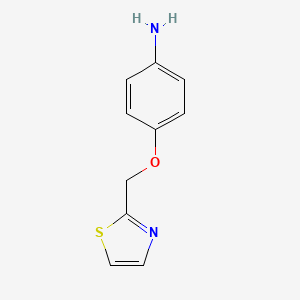
4-(Thiazol-2-ylmethoxy)aniline
Übersicht
Beschreibung
“4-(Thiazol-2-ylmethoxy)aniline” is a chemical compound with the molecular formula C10H10N2OS . It has a molecular weight of 206.26 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “4-(Thiazol-2-ylmethoxy)aniline” can be represented by the SMILES stringNC1=CC=C(C=C1)OCC2=NC=CS2 . This indicates that the compound contains a thiazole ring attached to an aniline group via a methoxy bridge. Physical And Chemical Properties Analysis
The predicted density of “4-(Thiazol-2-ylmethoxy)aniline” is 1.296±0.06 g/cm3 . The compound has a predicted boiling point of 384.1±22.0 °C .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Thiazoles have been found to have antimicrobial properties. For example, sulfathiazole is a short-acting sulfa drug with antimicrobial activity . A series of Schiff and Mannich bases obtained from isatin derivatives and N-[4-(4’chloropheyl) thiazol-2-yl] thiosemicarbazide have shown antimicrobial activity .
Antiretroviral Applications
Ritonavir, an antiretroviral drug used in the treatment of HIV/AIDS, contains a thiazole moiety . This suggests potential antiretroviral applications for thiazole derivatives.
Antifungal Applications
Abafungin is an example of an antifungal drug that contains a thiazole ring . This indicates that thiazole derivatives could be used in the development of new antifungal agents.
Anticancer Applications
Thiazoles have been found to have anticancer properties. Tiazofurin, an antineoplastic drug, contains a thiazole ring . Additionally, modification of thiazole-based compounds at different positions has been shown to generate new molecules with potent antitumor activities .
Anti-Alzheimer Applications
Thiazole derivatives have shown potential for anti-Alzheimer applications . This suggests that “4-(Thiazol-2-ylmethoxy)aniline” could potentially be used in the development of new treatments for Alzheimer’s disease.
Antihypertensive Applications
Thiazoles have been found to have antihypertensive properties . This suggests that thiazole derivatives could be used in the development of new antihypertensive drugs.
Antioxidant Applications
A series of N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N 4-(substituted aryl)-1,3-thiazole-2,4-diamine were synthesized and showed in vitro antioxidant activity . This suggests potential antioxidant applications for thiazole derivatives.
Industrial Applications
Thiazoles have been used in various industrial applications, such as photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores . This suggests that “4-(Thiazol-2-ylmethoxy)aniline” could potentially have a wide range of industrial applications.
Eigenschaften
IUPAC Name |
4-(1,3-thiazol-2-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c11-8-1-3-9(4-2-8)13-7-10-12-5-6-14-10/h1-6H,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEZLMMEIKFDNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Thiazol-2-ylmethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1416267.png)

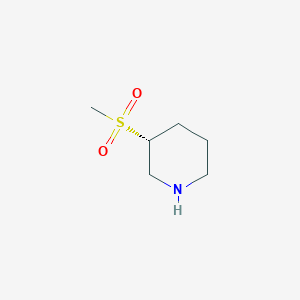
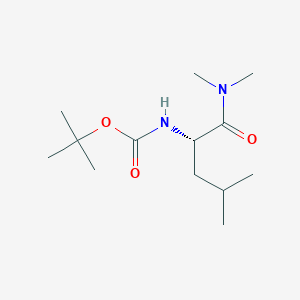
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1416276.png)


